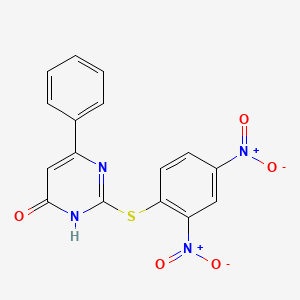![molecular formula C22H23N3O3S B15284577 (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284577.png)
(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines, followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methyl-4-(4-morpholinyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Applications De Recherche Scientifique
2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-chlorophenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of the methoxy group and the morpholinyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H23N3O3S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(5Z)-2-(4-methoxyphenyl)imino-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O3S/c1-15-13-18(25-9-11-28-12-10-25)6-3-16(15)14-20-21(26)24-22(29-20)23-17-4-7-19(27-2)8-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)/b20-14- |
Clé InChI |
VUJBXUPTGLYKKX-ZHZULCJRSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)OC)S3 |
SMILES canonique |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B15284499.png)
![ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284503.png)

![1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284517.png)
![3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one](/img/structure/B15284518.png)
![6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B15284519.png)
![2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate](/img/structure/B15284527.png)
![N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide](/img/structure/B15284537.png)
![(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284544.png)
![(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284556.png)
![N'-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B15284566.png)
![1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15284572.png)
![Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284583.png)
![(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichloroanilino)-1,3-thiazol-4-one](/img/structure/B15284597.png)
